molecular formula C14H13NOS B12787238 2-(10H-Phenothiazin-10-yl)ethanol CAS No. 7046-84-6

2-(10H-Phenothiazin-10-yl)ethanol

Cat. No.: B12787238
CAS No.: 7046-84-6
M. Wt: 243.33 g/mol
InChI Key: FMENRHNHBUWRMN-UHFFFAOYSA-N
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Description

2-(10H-Phenothiazin-10-yl)ethanol is a chemical compound with the molecular formula C14H13NOS. It is a derivative of phenothiazine, a tricyclic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to the phenothiazine core. The molecular weight of this compound is 243.324 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(10H-Phenothiazin-10-yl)ethanol typically involves the reaction of phenothiazine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the phenothiazine ring attacks the ethylene oxide or ethylene chlorohydrin, leading to the formation of the ethanol derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(10H-Phenothiazin-10-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(10H-Phenothiazin-10-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives, including this compound, are investigated for their neuroleptic and antipsychotic effects.

    Industry: It is used in the development of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(10H-Phenothiazin-10-yl)ethanol involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. The compound may also interact with other neurotransmitter receptors, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

7046-84-6

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

2-phenothiazin-10-ylethanol

InChI

InChI=1S/C14H13NOS/c16-10-9-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,16H,9-10H2

InChI Key

FMENRHNHBUWRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCO

Origin of Product

United States

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